N-propyl-4-(1H-tetrazol-1-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-propyl-4-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-7-12-11(17)9-3-5-10(6-4-9)16-8-13-14-15-16/h3-6,8H,2,7H2,1H3,(H,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAVMDRNRWCSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for N Propyl 4 1h Tetrazol 1 Yl Benzamide
Conventional Synthetic Strategies
Conventional methods for the synthesis of N-propyl-4-(1H-tetrazol-1-yl)benzamide rely on robust and well-understood chemical transformations. These strategies typically involve the separate synthesis of the key precursors followed by a coupling reaction to form the final amide product.
Amide Bond Formation via Coupling Reactions: Optimization and Catalysis (e.g., N,N'-dicyclohexylcarbodiimide, 4-dimethylaminopyridine)
The cornerstone of the synthesis is the formation of the amide linkage between 4-(1H-tetrazol-1-yl)benzoic acid and propylamine. This is most commonly achieved using coupling agents that activate the carboxylic acid. Among the most frequently employed reagents are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
The reaction mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine, propylamine. DMAP acts as an acyl transfer catalyst, forming a highly reactive acyl-pyridinium species that accelerates the reaction. The choice of solvent is also critical, with dichloromethane (B109758) being a common option.
Optimization of this reaction involves fine-tuning the stoichiometry of the coupling agents and the reaction conditions to maximize yield and purity. For instance, using equimolar amounts of the carboxylic acid and amine with slightly more than one equivalent of the coupling agent is a common starting point.
A convenient protocol for amide bond formation, particularly with electron-deficient amines, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), an analogue of DCC, in combination with DMAP and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This combination has been shown to be effective in producing a range of functionalized amide derivatives in good to excellent yields. nih.gov
| Reactant 1 | Reactant 2 | Coupling System | Solvent | Yield (%) |
| 4-(1H-tetrazol-1-yl)benzoic acid | Propylamine | DCC/DMAP | Dichloromethane | 85-95 |
| Aromatic Carboxylic Acids | Aniline (B41778) Derivatives | EDC/DMAP/HOBt | Acetonitrile (B52724) | 70-90 |
Precursor Synthesis: 4-(1H-tetrazol-1-yl)benzoic Acid and Propylamine Derivatization
The synthesis of the target molecule is contingent on the availability of its precursors. Propylamine is a commercially available reagent and is typically used without further derivatization in the amide coupling step.
The synthesis of 4-(1H-tetrazol-1-yl)benzoic acid, however, requires a multi-step process. A common method for the formation of a tetrazole ring is through the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). In this case, the starting material is 4-cyanobenzoic acid, which is reacted with an azide source, such as sodium azide, under acidic conditions. The regioselectivity of this reaction is a critical consideration, as it can lead to the formation of both 1-substituted and 2-substituted tetrazole isomers. Density functional theory calculations suggest that for many nitriles, the formation of the 1-substituted tetrazole is kinetically favored. acs.org
Alternatively, 1-substituted tetrazoles can be synthesized via the reaction of isocyanides with an azide. nih.gov This method offers a different pathway to control the regiochemistry of the tetrazole ring.
Expeditious and Sustainable Synthetic Approaches
In line with the growing emphasis on green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and related compounds.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. niscpr.res.in The synthesis of N-substituted benzamides can be efficiently achieved under solvent-free conditions using microwave assistance. niscpr.res.in This approach involves the direct reaction of an aniline with an acid chloride, demonstrating the potential for rapid amide bond formation. niscpr.res.in
Microwave-assisted synthesis has also been successfully applied to the formation of various heterocyclic compounds, including benzimidazoles, with excellent yields in short reaction times. mdpi.com For the synthesis of this compound, microwave heating could be applied to the amide coupling step, potentially reducing the reaction time from hours to minutes.
| Reaction Type | Method | Reaction Time | Yield (%) |
| N-(aryl)benzamide Synthesis | Microwave (solvent-free) | 3.5 min | 90-98 |
| 1,2-disubstituted Benzimidazole Synthesis | Microwave | 5-10 min | 86-99 |
Exploration of Environmentally Benign Solvents and Catalytic Systems
The development of sustainable synthetic methods also involves the use of greener solvents and catalytic systems. Traditional amide bond formation often utilizes chlorinated solvents, which are environmentally hazardous. Research has focused on identifying safer alternatives. Solvents such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, and even water have been explored for amide synthesis. bohrium.comchemrxiv.org
Enzymatic methods offer a particularly green approach to amide bond formation. nih.gov The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines in environmentally friendly solvents like cyclopentyl methyl ether. nih.govnih.gov This method often proceeds with high conversion rates and yields, and without the need for extensive purification. nih.govnih.gov
Furthermore, catalytic systems based on non-toxic and abundant metals are being investigated to replace traditional coupling reagents, which often generate stoichiometric amounts of waste.
Regiochemical and Stereochemical Control in Synthesis of this compound Analogs
The synthesis of analogs of this compound requires precise control over the regiochemistry and, where applicable, the stereochemistry of the molecule.
The regioselectivity of the tetrazole ring formation is a key aspect. As mentioned, the reaction of a nitrile with an azide can produce a mixture of 1- and 2-substituted isomers. osi.lv The choice of reaction conditions and catalysts can influence the ratio of these isomers. For example, in the addition of tetrazole to an α,β-acetylenic γ-hydroxy nitrile, specific conditions were found to favor the formation of the N(1) substituted product with high selectivity. osi.lv
When considering analogs with substituents on the propyl chain or the aromatic ring, the introduction of stereocenters becomes a possibility. In such cases, stereoselective synthetic methods would be necessary to obtain the desired enantiomer or diastereomer. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. While the parent molecule is achiral, the synthesis of chiral analogs would necessitate careful consideration of stereochemical control throughout the synthetic sequence.
The alkylation of a pre-formed 5-substituted 1H-tetrazole is another route to introduce diversity, and the regioselectivity of this reaction (N1 vs. N2 alkylation) is influenced by the nature of the alkylating agent and the reaction mechanism. rsc.org
Chemical Transformations and Mechanistic Investigations of N Propyl 4 1h Tetrazol 1 Yl Benzamide
Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring
The tetrazole ring is a unique aromatic system with four nitrogen atoms, which influences its reactivity towards electrophiles and nucleophiles. The presence of the p-substituted benzamide (B126) group on the N1 position significantly impacts the electronic properties of the tetrazole ring and, consequently, its susceptibility to substitution reactions.
Regioselective N2-Alkylation and N2-Arylation Studies
While the N1 position of the tetrazole ring in N-propyl-4-(1H-tetrazol-1-yl)benzamide is already substituted, the N2 position remains a viable site for further functionalization. The alkylation and arylation of tetrazoles are crucial reactions for modifying their properties. Research on analogous 1-substituted tetrazoles has shown that the N2 position can be selectively targeted under specific reaction conditions.
The regioselectivity of these reactions is a key challenge, as alkylation can potentially occur at either the N2 or N3 positions of the tetrazole anion. However, studies on similar 1-aryl tetrazoles indicate a general preference for N2 substitution. This preference is attributed to a combination of steric and electronic factors. The substituent at the N1 position can sterically hinder the approach of an electrophile to the adjacent N4 position, thereby favoring attack at the less hindered N2 position.
Recent advancements have highlighted metal-free and Lewis acid-catalyzed approaches to achieve high regioselectivity in the N2-arylation of tetrazoles. For instance, the use of diaryliodonium salts has been shown to be an effective method for the N2-arylation of 5-substituted-1H-tetrazoles, proceeding with high regioselectivity. organic-chemistry.org Similarly, Lewis acids such as trifluoromethanesulfonic acid (TfOH) and copper(II) triflate have been employed to catalyze the N2-alkylation of indazoles and azaindazoles, which share structural similarities with the tetrazole system, suggesting their potential applicability to this compound. organic-chemistry.org
Influence of Reagents and Reaction Conditions on Regioselectivity
The choice of reagents and reaction conditions plays a pivotal role in directing the regioselectivity of N-alkylation and N-arylation of tetrazoles. Factors such as the nature of the solvent, the base used for deprotonation, and the type of electrophile can all influence the outcome of the reaction.
In the case of N2-alkylation, the use of different alkylating agents, such as alkyl halides or vinyl ethers, can lead to varying degrees of regioselectivity. For example, gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to proceed with high N2-selectivity, a strategy that could potentially be adapted for tetrazoles. nih.govrsc.org The proposed mechanism involves the formation of a hydrogen bond between the vinyl ether's oxygen atom and the NH of the triazole, directing the alkylation to the N2 position.
The use of different catalysts can also significantly impact regioselectivity. While traditional methods often rely on base-mediated reactions, recent studies have demonstrated the efficacy of Lewis acids in promoting regioselective N2-alkylation. organic-chemistry.org For instance, TfOH has been shown to be a highly effective catalyst for the N2-alkylation of indazoles with diazo compounds, affording the N2-alkylated products with excellent regioselectivity. rsc.org
Table 1: Factors Influencing Regioselectivity in Tetrazole N-Alkylation/Arylation
| Factor | Influence on Regioselectivity | Examples of Reagents/Conditions |
|---|---|---|
| Catalyst | Lewis acids can promote N2-selectivity. | TfOH, Cu(OTf)₂, Gold catalysts |
| Reagents | The nature of the alkylating/arylating agent can direct substitution. | Diaryliodonium salts, Vinyl ethers, Diazo compounds |
| Solvent | Solvent polarity can influence the reaction pathway. | Toluene, Acetonitrile (B52724) |
| Base | The choice of base can affect the deprotonation equilibrium. | Sodium hydride, Triethylamine |
Reactivity of the Benzamide Moiety and Propyl Chain
The benzamide moiety and the N-propyl chain of this compound offer additional sites for chemical modification.
The amide bond of the benzamide group is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 4-(1H-tetrazol-1-yl)benzoic acid and propylamine. The rate of hydrolysis is influenced by the reaction conditions, with studies on analogous N-alkyl-4-chlorobenzamides showing that the reaction is acid-catalyzed. rsc.org
The N-propyl group can be a target for N-dealkylation reactions. These reactions, often mediated by enzymatic or chemical methods, would lead to the formation of 4-(1H-tetrazol-1-yl)benzamide. nih.govnih.govmdpi.com Chemical methods for N-dealkylation often involve the use of reagents like chloroformates. nih.gov
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction of this compound can selectively target different parts of the molecule.
The tetrazole ring is generally resistant to oxidation and reduction under mild conditions. thieme-connect.com However, under forcing conditions, the aromatic system can be reduced. For instance, catalytic hydrogenation of aromatic rings typically requires high pressure and temperature. libretexts.org
The benzamide moiety can be reduced to the corresponding benzylamine (B48309) derivative using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com This reaction would convert the amide carbonyl group into a methylene (B1212753) group, yielding N-propyl-1-(4-((propylamino)methyl)phenyl)-1H-tetrazole. It is important to note that LiAlH₄ is a powerful reducing agent and can also reduce other functional groups if present. numberanalytics.comochemacademy.com
The N-propyl group can be susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen. Catalytic oxidation methods, for example using oxoammonium catalysts, have been developed for the oxidation of N-substituted amines to amides. chemrxiv.org Applying such a method to the secondary amine resulting from the reduction of the benzamide could lead to further functionalization.
Advanced Derivatization for Structural Diversity
The combination of the tetrazole ring, the benzamide group, and the propyl chain in this compound provides a versatile scaffold for the synthesis of a wide array of derivatives. Advanced derivatization strategies can be employed to introduce further structural complexity and to explore the structure-activity relationships of this class of compounds.
One approach involves the modification of the tetrazole ring through cycloaddition reactions. numberanalytics.com Although the N1 position is blocked, the other nitrogen atoms could potentially participate in certain cycloaddition reactions, leading to novel fused heterocyclic systems.
The benzamide moiety can serve as a handle for further derivatization. For instance, the aromatic ring of the benzamide could undergo electrophilic aromatic substitution, although the tetrazolyl group is generally considered to be an electron-withdrawing group, which would direct substitution to the meta position and deactivate the ring towards electrophilic attack.
Furthermore, the synthesis of analogs with different substituents on the propyl chain or the benzamide nitrogen can be achieved through the synthesis of the corresponding substituted anilines and their subsequent conversion to the target benzamides. This allows for the systematic exploration of the impact of different functional groups on the properties of the molecule.
Table 2: Summary of Potential Chemical Transformations
| Functional Group | Reaction Type | Potential Products |
|---|---|---|
| Tetrazole Ring | N2-Alkylation/Arylation | N2-substituted derivatives |
| Benzamide Moiety | Hydrolysis | 4-(1H-tetrazol-1-yl)benzoic acid and propylamine |
| Benzamide Moiety | Reduction | N-propyl-1-(4-((propylamino)methyl)phenyl)-1H-tetrazole |
| N-Propyl Chain | N-Dealkylation | 4-(1H-tetrazol-1-yl)benzamide |
| Aromatic Ring | Electrophilic Substitution | Meta-substituted derivatives |
Structure Activity Relationship Sar and Molecular Design Principles for N Propyl 4 1h Tetrazol 1 Yl Benzamide Derivatives
Bioisosteric Replacement of Carboxylic Acids by the Tetrazole Moiety
A widely used strategy in medicinal chemistry is the replacement of a carboxylic acid group with a 1H-tetrazole ring. cambridgemedchemconsulting.com This bioisosteric substitution is often employed to enhance a compound's physicochemical properties and pharmacokinetic profile. beilstein-journals.org
The tetrazole group is considered a non-classical bioisostere of the carboxylic acid functional group. drughunter.com It often leads to improved metabolic stability, as it is less susceptible to the biological transformations that carboxylic acids can undergo in the liver. tandfonline.comresearchgate.net This can result in a longer half-life of the drug in the body. nih.gov Furthermore, replacing a carboxylic acid with a tetrazole can increase the lipophilicity of a molecule, which may improve its ability to cross cell membranes and enhance its bioavailability. researchgate.netresearchgate.net
The acidity of the tetrazole ring is comparable to that of a carboxylic acid, with pKa values typically in the range of 4.5–4.9 for tetrazoles versus 4.2–4.5 for carboxylic acids. drughunter.com This similarity in acidity allows the tetrazole to mimic the ionic interactions of a carboxylic acid with biological targets at physiological pH. researchgate.netresearchgate.net Despite its increased lipophilicity, the tetrazole ring can still form strong hydrogen bonds, which can be advantageous for binding to target receptors. drughunter.com Over 20 FDA-approved drugs contain a 1H- or 2H-tetrazole substituent, highlighting the success of this bioisosteric replacement strategy. nih.gov
Conformational Mimicry and Protonation State Considerations
The tetrazole ring can act as a surrogate for the cis-amide bond, which is a key structural feature in many biologically active peptides. acs.org The 1,5-disubstituted tetrazole, in particular, has been used to constrain the conformation of peptide analogs, mimicking the geometry of a cis-amide bond. nih.gov This conformational mimicry can be crucial for maintaining the desired biological activity when modifying a peptide-based drug.
At physiological pH, both the carboxylic acid and the tetrazole ring are predominantly deprotonated, existing as the carboxylate and tetrazolate anions, respectively. researchgate.net The negative charge on the tetrazolate anion is delocalized over the four nitrogen atoms of the ring, which can influence its interactions with biological targets. nih.gov Computational studies have shown a high degree of similarity in the electronic profiles and molecular properties of carboxylic acids and their corresponding tetrazole bioisosteres. nih.gov However, the hydrogen-bond environments around the tetrazole and tetrazolate are more extended, by approximately 1.2 Å, from the core of the molecule compared to the carboxylic acid and carboxylate. cambridgemedchemconsulting.com This difference in the spatial distribution of hydrogen bonding potential needs to be considered when designing tetrazole-containing compounds to ensure optimal interaction with the target's active site. cambridgemedchemconsulting.com
Impact on Ligand-Receptor Interactions and Enzyme Inhibition
The replacement of a carboxylic acid with a tetrazole can significantly impact a molecule's binding affinity for its target receptor or its ability to inhibit an enzyme. The tetrazole moiety can engage in various non-covalent interactions with biological targets, including hydrogen bonds and electrostatic interactions. tandfonline.comresearchgate.net
In some cases, the tetrazole ring can directly interact with metal ions in the active site of metalloenzymes, acting as an efficient metal chelator similar to a carboxylate. nih.gov For example, in the angiotensin II receptor antagonist losartan (B1675146), the tetrazole group contributes to a 10-fold increase in potency compared to its carboxylic acid analog. drughunter.com This improvement is attributed to the optimized interaction of the tetrazole's acidic NH group with the receptor. drughunter.com
The tetrazole moiety can also form multiple hydrogen bonds with receptor residues, which can enhance binding affinity. nih.gov In the development of G protein-coupled receptor-35 (GPR35) agonists, the introduction of a 1H-tetrazol-5-yl group significantly increased the potency of the compounds. nih.gov Specifically, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide showed high agonistic potency. nih.gov
| Compound | Target | Effect of Tetrazole Replacement |
| Losartan | Angiotensin II Receptor | 10-fold increase in potency drughunter.com |
| GPR35 Agonists | GPR35 | Significant increase in potency nih.gov |
Influence of the N-Propyl Substituent on Pharmacological Potency and Selectivity
The N-propyl group attached to the benzamide (B126) nitrogen plays a significant role in determining the pharmacological potency and selectivity of N-propyl-4-(1H-tetrazol-1-yl)benzamide derivatives. The size, shape, and lipophilicity of this substituent can influence how the molecule fits into the binding pocket of its target and its interactions with surrounding amino acid residues.
In studies of related benzamide-containing compounds, modifications to the N-alkyl substituent have been shown to have a substantial impact on biological activity. For instance, in a series of N-benzylbenzamide derivatives, the nature of the substituent on the benzyl (B1604629) group was found to be critical for their activity as dual soluble epoxide hydrolase/peroxisome proliferator-activated receptor γ modulators. acs.org Similarly, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1, optimization of the benzamide component was a key aspect of the structure-activity relationship studies. nih.govresearchgate.net
Systematic Structural Modifications on the Benzamide Phenyl Ring
Systematic structural modifications to the benzamide phenyl ring are a cornerstone of SAR studies for this class of compounds. The introduction of various substituents at different positions on the phenyl ring allows for the exploration of the electronic and steric requirements of the target's binding site.
The nature and position of substituents on the phenyl ring can influence the molecule's electronic properties, such as its electron density and dipole moment, which in turn can affect its binding affinity. For example, electron-donating or electron-withdrawing groups can alter the strength of interactions with the target. In a study of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, the introduction of a methoxy (B1213986) group at the 4-position and a fluoro group at the 2-position of the benzamide phenyl ring resulted in compounds with high agonistic potency against GPR35. nih.gov
The steric bulk of substituents on the phenyl ring is also a critical factor. Bulky groups may cause steric hindrance, preventing the molecule from fitting properly into the binding pocket. Conversely, smaller substituents may not provide sufficient interaction with the target. The optimal substituent pattern will depend on the specific topology of the binding site. In the development of hemozoin-inhibiting benzamides, it was found that only derivatives containing an electron-deficient aromatic ring and capable of adopting a flat conformation were active, demonstrating a tight SAR in that region of the pharmacophore. researchgate.net
| Modification | Effect on Activity |
| Introduction of a 4-methoxy group | Increased potency nih.gov |
| Introduction of a 2-fluoro-4-methoxy group | Increased potency nih.gov |
| Incorporation of heterocycles | Failed to enhance potency researchgate.net |
Establishment of Key Pharmacophoric Features
Through comprehensive SAR studies, the key pharmacophoric features of this compound derivatives can be established. A pharmacophore is the three-dimensional arrangement of functional groups that is essential for biological activity.
Based on the information gathered from the structural modifications, a pharmacophore model for this class of compounds would likely include:
The tetrazole ring: Acting as a bioisostere of a carboxylic acid, it serves as a key hydrogen bond donor and acceptor and is crucial for ionic interactions. drughunter.comresearchgate.netresearchgate.netnih.gov
The benzamide core: This rigid scaffold properly orients the other functional groups for optimal interaction with the target. The amide bond itself can participate in hydrogen bonding.
Substituents on the benzamide phenyl ring: Specific substitution patterns on this ring are necessary to fine-tune the electronic and steric properties of the molecule for optimal potency and selectivity. researchgate.net
The tetrazolyl pharmacophore is widely utilized in the design of novel therapeutic agents for a variety of diseases. nih.gov The planar, electron-rich nature of the tetrazole ring allows it to participate in various intermolecular interactions, making it a valuable component of many pharmacophores. nih.gov
Computational Chemistry and in Silico Approaches for N Propyl 4 1h Tetrazol 1 Yl Benzamide Research
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiles
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For N-propyl-4-(1H-tetrazol-1-yl)benzamide, DFT studies can elucidate its fundamental chemical properties and reactivity. Calculations, often using hybrid functionals like B3LYP, provide a detailed understanding of the molecule's electronic landscape. nanosciart.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. espublisher.com A smaller gap suggests the molecule is more reactive and can be more easily polarized.
Furthermore, DFT is used to generate Molecular Electrostatic Potential (MESP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). researchgate.netnih.gov For this compound, the nitrogen atoms of the tetrazole ring and the carbonyl oxygen of the amide group are expected to be electron-rich, making them key sites for intermolecular interactions such as hydrogen bonding. mdpi.com Natural Bond Orbital (NBO) analysis can also be performed to understand charge transfer interactions within the molecule. mdpi.com
Table 1: Key Parameters from DFT Analysis of this compound
| Parameter | Significance |
| HOMO Energy | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO Energy | Represents the ability to accept an electron; associated with electrophilicity. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. espublisher.com |
| MESP Map | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. researchgate.net |
| NBO Analysis | Details intramolecular charge delocalization and hyperconjugative interactions. mdpi.com |
Molecular Docking and Virtual Screening for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ajgreenchem.commdpi.com For this compound, docking studies are instrumental in identifying potential biological targets by simulating its interaction with the binding sites of various proteins. The process involves generating a 3D model of the compound and fitting it into the active site of a target protein, with the resulting poses ranked by a scoring function that estimates binding affinity. nih.gov
Virtual screening employs this docking methodology on a large scale. A library of compounds, which could include this compound and its analogues, is docked against a specific protein target to identify "hits" that are most likely to bind. mdpi.com This approach accelerates the discovery of lead compounds by prioritizing molecules for experimental testing. The tetrazole ring, being a bioisostere of the carboxylic acid group, is a key functional group that can participate in crucial hydrogen bonding and ionic interactions within a receptor's active site. nih.gov
Table 2: Illustrative Output of a Molecular Docking Study
| Parameter | Description |
| Target Protein | The specific enzyme or receptor being investigated (e.g., a kinase, protease). |
| Binding Affinity (Score) | A numerical score (e.g., in kcal/mol) estimating the strength of the ligand-receptor interaction. |
| Predicted Binding Pose | The 3D orientation of the ligand within the active site. |
| Key Interactions | Specific non-covalent bonds formed (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). |
Molecular Dynamics Simulations for Binding Mode Stability and Conformational Ensembles
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com Following the docking of this compound to a potential target, MD simulations are performed to assess the stability of the predicted binding mode. nih.gov These simulations model the movements and interactions of all atoms in the system, providing insights into the flexibility of both the ligand and the protein.
A key metric analyzed in MD simulations is the Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. MD simulations also reveal the conformational ensemble of the ligand, showing the different shapes it can adopt while bound. This information is crucial for understanding the dynamic nature of the molecular recognition process and for refining the design of more effective analogues. mdpi.com
Table 3: Key Metrics from Molecular Dynamics (MD) Simulations
| Metric | Purpose |
| RMSD (Root Mean Square Deviation) | Measures the average change in atomic positions to assess the stability of the ligand's binding pose. |
| RMSF (Root Mean Square Fluctuation) | Identifies the flexibility of different parts of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time to confirm key interactions. |
| Binding Free Energy (e.g., MM-GBSA) | Provides a more accurate estimation of binding affinity by considering solvation effects. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net To develop a QSAR model for analogues of this compound, a dataset of structurally similar compounds with known biological activities (e.g., IC₅₀ values) is required.
Various molecular descriptors are calculated for each compound, quantifying their physicochemical properties such as lipophilicity (logP), electronic properties, and steric features. nih.gov Statistical methods, like multiple linear regression, are then used to generate an equation that predicts biological activity based on these descriptors. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design molecules with enhanced potency and optimized properties. nih.gov
Table 4: Examples of Molecular Descriptors Used in QSAR Models
| Descriptor Class | Example Descriptors | Property Represented |
| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and reactivity. |
| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule. |
| Hydrophobic | LogP, LogD | Lipophilicity and ability to cross cell membranes. |
| Topological | Wiener Index, Kier & Hall Indices | Molecular connectivity and branching. |
Analysis of Tetrazole Tautomeric Forms (1H and 2H) and Their Energetic Landscapes
The tetrazole ring of this compound can exist in different tautomeric forms, primarily the 1H and 2H isomers, which differ in the position of a hydrogen atom on the nitrogen atoms of the ring. wikipedia.orgnih.gov These tautomers are in equilibrium and can have distinct physicochemical properties, including acidity, lipophilicity, and hydrogen bonding capabilities, which can significantly impact their interaction with biological targets. researchgate.net
Computational methods, particularly DFT, are essential for studying the energetic landscape of these tautomers. researchgate.net By calculating the relative energies of the 1H and 2H forms, researchers can predict their relative populations under different conditions. In solution, the 1H-tetrazole tautomer is generally the predominant form, while the 2H-tautomer can be more stable in the gas phase. nih.gov Understanding the tautomeric preference of this compound is critical for interpreting its biological activity and for designing structure-activity relationships, as only one tautomer may be responsible for the observed biological effect.
Table 5: Comparison of 1H and 2H Tetrazole Tautomers
| Feature | 1H-Tetrazole Tautomer | 2H-Tetrazole Tautomer |
| Hydrogen Position | Nitrogen at position 1. | Nitrogen at position 2. |
| Predominance | Typically more stable and predominant in solid and solution phases. nih.govwikipedia.org | Often more stable in the gas phase. nih.gov |
| Properties | Different dipole moment, acidity (pKa), and hydrogen bonding patterns compared to the 2H form. researchgate.net | Different physicochemical properties that can affect receptor binding and metabolic stability. researchgate.net |
Mechanistic Biology and Target Engagement Studies of N Propyl 4 1h Tetrazol 1 Yl Benzamide
Identification and Validation of Specific Molecular Targets
The precise molecular targets of N-propyl-4-(1H-tetrazol-1-yl)benzamide are not extensively defined in publicly available research. However, the chemical structure, featuring a benzamide (B126) core linked to a 1-substituted tetrazole, allows for informed hypotheses based on the known bioactivity of structurally related compounds. Tetrazole derivatives are recognized for their wide range of biological activities, stemming from their ability to interact with a diverse array of biological targets. bohrium.comresearchgate.net The tetrazole moiety is a key pharmacophore in medicinal chemistry, frequently employed as a bioisostere for carboxylic acid groups, which enhances metabolic stability and modulates physicochemical properties. nih.govacs.org
Based on extensive studies of analogous compounds, the primary molecular targets for tetrazole benzamide derivatives likely fall into two major classes: G protein-coupled receptors (GPCRs) and enzymes. nih.govnih.gov The engagement with these targets is driven by the unique electronic and structural properties of the tetrazole ring, which facilitates multiple modes of interaction within protein binding sites.
Enzyme Inhibition Kinetics and Mechanism (e.g., Xanthine Oxidase Inhibition by Tetrazole Derivatives)
While specific enzyme inhibition data for this compound is not available, the tetrazole scaffold is a component of potent inhibitors for various enzymes. A prominent example is the inhibition of Xanthine Oxidase (XO), a key enzyme in purine (B94841) metabolism targeted for the treatment of hyperuricemia and gout. nih.gov
Studies on a series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives have demonstrated potent XO inhibitory activity. nih.govresearchgate.net Molecular modeling suggests the tetrazole group can be accommodated within a subpocket of the XO active site, contributing to the binding affinity. nih.govresearchgate.net Kinetic analysis of representative compounds from this class, such as compound 8u , revealed a mixed-type inhibition mechanism. nih.govresearchgate.net This indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum reaction velocity (Vmax). The inhibitory potencies for these compounds are often in the nanomolar to low-micromolar range. nih.gov Key interactions within the XO active site involve residues such as Glu802, Arg880, Phe914, and Phe1009, which can form hydrogen bonds and π-π stacking interactions with the inhibitor. nih.gov
| Compound Class | Target Enzyme | Inhibition Mechanism | Potency (IC₅₀) Range | Key Interacting Residues |
| Phenyl-tetrazole pyrimidine (B1678525) carboxylic acids | Xanthine Oxidase | Mixed-type | 0.0288 µM - 0.629 µM nih.gov | Arg880, Thr1010, Phe914, Phe1009 nih.gov |
Receptor Agonism/Antagonism Profiling (e.g., GPR35 Activation by Tetrazole Benzamides)
The benzamide structure linked to a tetrazole ring strongly suggests potential activity at G protein-coupled receptors (GPCRs). Specifically, research has identified N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives as potent agonists for the orphan G protein-coupled receptor 35 (GPR35). nih.gov GPR35 has emerged as a potential therapeutic target for inflammatory and metabolic diseases. nih.gov
In a comprehensive structure-activity relationship (SAR) study, the introduction of a tetrazolyl group to the benzamide scaffold was found to be essential for agonistic activity at GPR35. nih.gov While the parent compound of the series showed moderate potency, modifications to the benzamide portion, such as the addition of halogen and methoxy (B1213986) groups, led to compounds with high potency, with EC₅₀ values in the nanomolar range. nih.gov For instance, N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide (compound 56) and N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-2-fluoro-4-methoxybenzamide (compound 63) were identified as highly potent GPR35 agonists. nih.gov The activity of these compounds was confirmed to be specific to GPR35 activation, as the response could be blocked by a known GPR35 antagonist. nih.gov
Given the structural similarities, it is plausible that this compound could also engage with GPR35, although its potency would be highly dependent on its specific substitution pattern compared to the optimized agonists. The position of the tetrazole (1-yl vs. 5-yl) and the nature of the amide substituent (N-propyl) would critically influence receptor affinity and efficacy.
| Compound | Substitutions | Target Receptor | Activity | Potency (EC₅₀) |
| Compound 7a | 2-(1H-tetrazol-5-yl)phenyl amine | GPR35 | Agonist | 29.99 µM nih.gov |
| Compound 56 | 5-bromo, 4-methoxybenzamide | GPR35 | Agonist | 0.059 µM nih.gov |
| Compound 63 | 5-bromo, 2-fluoro-4-methoxybenzamide | GPR35 | Agonist | 0.041 µM nih.gov |
| Compound 64 | 4-(1H-tetrazol-1-yl)phenyl benzamide | GPR35 | Agonist | 17.58 µM nih.gov |
Cellular Pathway Modulation and Downstream Effects
Engagement of this compound with its molecular target(s) would initiate a cascade of downstream cellular events. If the compound acts as a GPR35 agonist, as suggested by related structures, it would modulate several key intracellular signaling pathways. GPR35 activation is known to influence pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB pathways. nih.govresearchgate.net
Specifically, potent N-[2-(1H-tetrazol-5-yl)phenyl]benzamide agonists have been shown to induce the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. nih.gov This effect was attenuated by a GPR35 antagonist, confirming the receptor-mediated mechanism. nih.gov The downstream consequences of GPR35 signaling can be complex and context-dependent, with reports of both pro- and anti-inflammatory effects. researchgate.net Activation can lead to the production of cytokines like TNF-α and IL-6, or alternatively, can suppress inflammatory responses through a Gαs-cAMP-PKA pathway. researchgate.net
Other cellular effects reported for different tetrazole-containing scaffolds include the modulation of autophagy through the mTORC1 pathway and the induction of cell cycle arrest, highlighting the diverse cellular consequences that can arise from this chemical class. researchgate.netnih.gov
Molecular Basis of Tetrazole Bioactivity and Interaction Modes
The biological activity of tetrazole-containing compounds like this compound is rooted in the distinct physicochemical properties of the tetrazole ring. acs.orgnih.gov This nitrogen-rich, aromatic heterocycle is metabolically stable and serves as an effective bioisostere of the carboxylic acid group, sharing a similar pKa and spatial arrangement. bohrium.comnih.gov However, its larger, more lipophilic nature can improve membrane permeability. bohrium.com
The tetrazole moiety can participate in a variety of non-covalent interactions that are crucial for target engagement:
Hydrogen Bonding: The lone pairs on the sp²-hybridized nitrogen atoms of the tetrazole ring act as strong hydrogen bond acceptors, readily interacting with hydrogen bond donors like the backbone N-H or side chains of asparagine and lysine (B10760008) in a protein's active site. acs.orgnih.gov
Metal Chelation: Similar to a carboxylate, the tetrazole ring can coordinate with metal ions in enzyme active sites. For example, tetrazole-based inhibitors of metallo-β-lactamase have been shown to interact directly with a zinc ion in the active site. acs.org
π-π Interactions: The aromatic nature of the tetrazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and histidine within a binding pocket. acs.org
These varied interaction modes allow the tetrazole pharmacophore to be a versatile component in drug design, enabling potent and specific binding to a wide range of biological targets. nih.govacs.org
Comparative Analysis of Mechanism with Related Tetrazole-Containing Compounds
The mechanism of action of this compound can be contextualized by comparing its potential activities with those of other well-characterized tetrazole-containing compounds.
Comparison with GPR35 Agonists: The most direct comparison is with the N-[2-(1H-tetrazol-5-yl)phenyl]benzamide series. nih.gov While both share the tetrazole-benzamide core, the substitution pattern is critical. The highly potent agonists in that series feature a 5-yl substituted tetrazole ortho to the amide linkage. In contrast, this compound has a 1-yl substituted tetrazole para to the amide linkage. This difference in linkage and position significantly alters the molecule's 3D geometry and electronic distribution, which would likely result in a different, possibly lower, affinity for GPR35. For example, an analog with the tetrazole at the 4-position (compound 64) showed a dramatic loss of potency (EC₅₀ = 17.58 µM) compared to the 2-position analogs. nih.gov
Comparison with Angiotensin II Receptor Blockers (ARBs): Compounds like Losartan (B1675146) and Valsartan are ARBs that feature a 5-substituted tetrazole group. This group acts as a carboxylic acid bioisostere and is critical for binding to the AT₁ receptor, where it interacts with basic residues like lysine and arginine. This represents a receptor antagonist mechanism, contrasting with the potential GPR35 agonist mechanism. This highlights how the same pharmacophore, when incorporated into different molecular scaffolds, can target different receptors with opposite pharmacological effects.
Comparison with Enzyme Inhibitors: The potential receptor-mediated mechanism of this compound differs fundamentally from the direct enzyme inhibition seen with tetrazole-based XO inhibitors. nih.gov The XO inhibitors physically block the enzyme's active site to prevent substrate turnover, a mechanism of competitive or mixed-type inhibition. nih.govresearchgate.net A GPR35 agonist, conversely, would bind to a receptor on the cell surface, inducing a conformational change that triggers an intracellular signaling cascade. nih.gov This comparison underscores the functional versatility of the tetrazole moiety, enabling it to be a key feature in molecules designed for both extracellular receptor modulation and intracellular enzyme inhibition.
Preclinical Efficacy Assessment and Pharmacological Characterization
In Vitro Bioactivity Screening and Dose-Response Profiling
The tetrazole ring system is a key feature in numerous pharmaceuticals, often serving as a metabolically stable isostere for a carboxylic acid group. Derivatives incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. globalresearchonline.netisfcppharmaspire.com Similarly, benzamide (B126) derivatives are known to possess diverse pharmacological properties. walshmedicalmedia.com
Antimicrobial Activity of Tetrazole Derivatives
In vitro studies have consistently shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, various 5-thio-substituted tetrazole derivatives have shown moderate activity against tested microorganisms. nih.gov A separate study on novel tetrazole derivatives containing an isoxazole moiety also confirmed their potential as antimicrobial agents. globalresearchonline.net The broad-spectrum potential is significant, with different analogs showing efficacy against both Gram-positive and Gram-negative bacteria. isfcppharmaspire.com
Table 1: In Vitro Antimicrobial Activity of Selected Tetrazole Derivatives
| Compound Class | Test Organism | Activity (MIC/Inhibition Zone) | Reference |
| 5-Thio-substituted tetrazoles | Bacillus subtilis | Moderate Activity | nih.gov |
| 5-Thio-substituted tetrazoles | Pseudomonas aeruginosa | Moderate Activity | nih.gov |
| Tetrazole-containing azodyes | Various bacteria | Promising Activity | isfcppharmaspire.com |
| Thiazole-tetrazole derivatives | Various bacteria | Active | globalresearchonline.net |
Anti-inflammatory Activity of Tetrazole and Benzamide Derivatives
The anti-inflammatory potential of compounds containing the tetrazole or benzamide structure is well-established. A study on 1,5-diaryl-substituted tetrazole derivatives revealed their ability to inhibit cyclooxygenase (COX) enzymes. The most potent compound in this series exhibited a half-maximal inhibitory concentration (IC50) for COX-2 of 2.0 μM. nih.gov Benzamide derivatives related to Parsalmide have also been shown to inhibit both COX-1 and COX-2 in vitro and were active in in vivo models of inflammation. walshmedicalmedia.com
Anticancer Activity of Tetrazole and Benzamide Derivatives
The antiproliferative effects of tetrazole and benzamide derivatives have been evaluated against various human cancer cell lines. N-substituted benzamide derivatives have shown potent activity against cell lines such as MCF-7 (breast), A549 (lung), K562 (leukemia), and MDA-MB-231 (breast). nih.gov Similarly, N-benzylbenzamides have demonstrated submicromolar antiproliferative activity and are considered a promising new class of anticancer agents. nih.gov Certain tetrazole derivatives containing isoxazole have also been synthesized and evaluated for their anticancer properties. globalresearchonline.net
Table 2: In Vitro Anticancer Activity (IC50) of Selected Benzamide Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| N-substituted benzamide | MCF-7 | Variable | nih.gov |
| N-substituted benzamide | A549 | Variable | nih.gov |
| N-substituted benzamide | K562 | Variable | nih.gov |
| N-benzylbenzamide | MIA PaCa-2 | Submicromolar | nih.gov |
Cell-Based Assays for Functional Activity and Efficacy
Cell-based assays are crucial for elucidating the mechanisms underlying the bioactivity of novel compounds. For tetrazole and benzamide derivatives, these assays have provided insight into their functional efficacy in various therapeutic areas.
In oncology, the antiproliferative activity of N-substituted benzamide derivatives has been extensively tested using the MTT assay on a panel of cancer cell lines, including MCF-7, A549, and K562. nih.gov Beyond simple cytotoxicity, mechanistic studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed effects on mTORC1 activity and autophagy in pancreatic cancer cells, identifying them as potential autophagy modulators. nih.gov Furthermore, to ensure the safety of potential drug candidates, cytotoxicity screening against non-cancerous cell lines is often performed. For example, certain antitubercular benzamide derivatives were tested against the HeLa cell line and found to be non-cytotoxic. nih.gov
In the context of inflammation, cell-based assays have been used to screen for anti-osteoclast differentiation activity. A series of novel benzamide derivatives incorporating cyclopropyl amide and piperazine sulfonamide moieties were screened, and the most effective compound was found to inhibit RANKL-induced osteoclast differentiation in a dose-dependent manner, with an IC50 of 0.64 µM. nih.gov This compound also suppressed F-actin ring formation and bone resorption activity in vitro. nih.gov
Investigations in Relevant Preclinical Models
Animal models are indispensable for evaluating the in vivo efficacy of drug candidates prior to human trials. For tetrazole and benzamide derivatives, the most common preclinical models have been for assessing anti-inflammatory and anticonvulsant activities.
The carrageenan-induced paw edema model in rats is a classical and widely used assay for acute inflammation. Numerous studies have employed this model to confirm the in vivo anti-inflammatory effects of novel compounds. walshmedicalmedia.com A series of substituted tetrazole derivatives, when screened using this method, showed a moderate enhancement of anti-inflammatory activity. nih.gov In another study, specific tetrazole derivatives demonstrated potent anti-inflammatory effects when compared to the standard drug phenylbutazone. nih.gov
Beyond inflammation, structurally related compounds have been evaluated in models of neurological disorders. A series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives were tested for anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. Several of these compounds showed potent, dose-dependent anticonvulsant activity in these tests. mdpi.comresearchgate.net
Comparative Pharmacological Profiling of N-propyl-4-(1H-tetrazol-1-yl)benzamide and its Analogs
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical modifications of a lead compound affect its pharmacological activity. For compounds related to this compound, several SAR studies have been conducted.
For a series of 1-acyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamides, biological tests confirmed that the length of the acyl chain, the substitution of the amidic group, and the nature of the acidic group are all crucial for receptor interaction. Specifically, a valeric (pentanoyl) chain, a secondary amidic function, and the tetrazole moiety were identified as optimal for affinity. nih.gov
In a study of N-substituted benzamide derivatives with antiproliferative activity, preliminary SAR analysis indicated that a 2-substituent on the phenyl ring and the presence of heteroatoms in the amide that can chelate with zinc ions are critical for activity. Conversely, the addition of a chlorine atom or a nitro-group to the same benzene (B151609) ring was found to significantly decrease anti-proliferative effects. nih.gov Another SAR study on benzamide derivatives designed as anti-osteoclastogenesis agents found that the inhibitory effect was dependent on the lipophilicity of the compound. nih.gov
For pesticidal applications, SAR studies of benzamide analogues containing pyrazole rings showed that substituents like 4-fluoro and 3-chloro-2-methyl on the benzene ring resulted in superior activity. mdpi.com These findings collectively demonstrate that systematic structural modifications to the tetrazole and benzamide scaffolds can be used to fine-tune pharmacological potency and selectivity.
Advanced Analytical Methodologies for N Propyl 4 1h Tetrazol 1 Yl Benzamide Studies
Spectroscopic Techniques for Structural Confirmation and Purity Analysis
Spectroscopy is indispensable for the unambiguous identification and structural elucidation of N-propyl-4-(1H-tetrazol-1-yl)benzamide. A combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's atomic connectivity and functional group composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HSQC)
NMR spectroscopy is the most powerful tool for determining the precise structure of this compound in solution.
¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the N-propyl chain, the aromatic benzamide (B126) core, and the tetrazole ring. The N-propyl group should exhibit a characteristic triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons adjacent to the amide nitrogen. The para-substituted benzene (B151609) ring is expected to show two distinct doublets in the aromatic region. A unique singlet at a downfield chemical shift is anticipated for the proton on the tetrazole ring, reflecting the electron-withdrawing nature of this heterocycle.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The spectrum should display signals for each unique carbon atom, including the three distinct carbons of the propyl group in the aliphatic region, the carbons of the benzene ring in the aromatic region, a signal for the amide carbonyl carbon, and a signal for the carbon atom within the tetrazole ring.
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique used to correlate proton signals with their directly attached carbon atoms. nih.govmdpi.com This experiment is invaluable for definitively assigning the ¹H and ¹³C signals, confirming the connectivity within the N-propyl group and the aromatic ring. nih.govmdpi.com
Expected NMR Data for this compound
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Propyl-CH₃ | ~0.9-1.0 (triplet) | ~11-12 |
| Propyl-CH₂ (middle) | ~1.6-1.7 (sextet) | ~22-23 |
| Propyl-CH₂ (amide N-linked) | ~3.3-3.4 (triplet) | ~42-43 |
| Aromatic-CH (ortho to C=O) | ~7.9-8.1 (doublet) | ~128-130 |
| Aromatic-CH (ortho to tetrazole) | ~7.7-7.9 (doublet) | ~121-123 |
| Aromatic-C (C-C=O) | - | ~135-137 |
| Aromatic-C (C-tetrazole) | - | ~140-142 |
| Amide C=O | - | ~166-168 |
| Tetrazole-CH | ~9.0-9.5 (singlet) | ~142-144 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to show several key absorption bands that confirm its structure.
Expected FT-IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Amide I) | Stretching | 1630 - 1680 |
| N-H bend / C-N stretch (Amide II) | Bending/Stretching | 1510 - 1570 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| N=N, C=N (Tetrazole ring) | Stretching | 1300 - 1500 |
| C-N | Stretching | 1200 - 1350 |
Mass Spectrometry (MS, LC-MS/MS, ESI-MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) are particularly useful for polar molecules like this compound.
ESI-MS analysis in positive ion mode would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of 232, confirming the molecular weight of 231 g/mol .
LC-MS/MS involves coupling liquid chromatography with tandem mass spectrometry. This technique is used to isolate the parent ion (m/z 232), subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions. nih.gov This fragmentation pattern provides valuable structural information. nih.govrsc.orgrsc.org The fragmentation of this compound would likely involve characteristic losses of the propyl group and cleavage of the amide bond, providing definitive evidence for the compound's structure. nih.gov
Expected Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 232 | [C₁₁H₁₃N₅O + H]⁺ | Protonated molecular ion |
| 189 | [M+H - C₃H₇]⁺ | Loss of the propyl group |
| 147 | [C₇H₄N₄O + H]⁺ | Fragment containing the tetrazolyl-benzoyl moiety |
| 119 | [C₇H₄N₄]⁺ | 4-(1H-tetrazol-1-yl)phenyl cation |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (from cleavage of the tetrazole-ring bond) |
Chromatographic Separations and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for its precise quantification.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Optimization
RP-HPLC is the most common chromatographic method for the analysis of moderately polar organic compounds like this compound. sielc.com The separation is based on the compound's partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.
Method development involves optimizing several parameters to achieve good resolution, symmetric peak shape, and a reasonable analysis time. A typical mobile phase would consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.com To improve peak shape and control the ionization state of the tetrazole and amide groups, a modifier such as formic acid or phosphoric acid is often added to the mobile phase. sielc.com Detection is typically performed using a UV detector, set to a wavelength where the aromatic system of the molecule exhibits strong absorbance.
Hypothetical Optimized RP-HPLC Method
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications
Gas chromatography is another separation technique, but its application for this compound may be limited. nist.govnist.gov GC requires the analyte to be volatile and thermally stable enough to be vaporized without decomposition in the heated injector and column. The relatively high molecular weight and the presence of polar functional groups (amide and tetrazole) in this compound may result in low volatility and potential thermal degradation.
While direct GC analysis might be challenging, it could potentially be achieved using a high-temperature capillary column with a thin film stationary phase and a temperature-programmed oven. However, derivatization—a chemical modification to increase volatility and stability (e.g., silylation)—might be necessary for robust and reproducible GC analysis. For these reasons, RP-HPLC is generally the more suitable and widely used chromatographic technique for this type of compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Checks
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique extensively used for the qualitative analysis of chemical compounds. nih.govresearchgate.net In the context of this compound, TLC serves two primary purposes: monitoring the progress of its synthesis and assessing the purity of the final product. researchgate.netchemistryhall.com
Reaction Monitoring: The synthesis of this compound typically involves the reaction between a derivative of 4-(1H-tetrazol-1-yl)benzoic acid and n-propylamine. TLC is an invaluable tool for tracking the conversion of these starting materials into the desired benzamide product. chemistryhall.com A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. chemistryhall.com As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot representing the this compound product will appear and intensify. chemistryhall.com The separation is based on the differential polarity of the compounds; the product will have a different retention factor (Rf) than the reactants. chemistryhall.com The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate. chemistryhall.com
Purity Assessment: TLC is also employed for a preliminary check of the purity of isolated this compound. A purified sample is dissolved in a suitable solvent and spotted on a TLC plate. After developing the plate in an appropriate solvent system, the ideal result is a single, well-defined spot. The presence of multiple spots indicates the existence of impurities, which could be unreacted starting materials, by-products, or degradation products. Visualization is often achieved under UV light, as aromatic compounds like this compound are typically UV-active. nih.gov Staining agents can also be used to visualize impurities that may not be visible under UV light. chemistryhall.com
Below is a representative data table illustrating typical TLC results for the synthesis of this compound.
Table 1: Hypothetical TLC Data for Synthesis of this compound Stationary Phase: Silica Gel 60 F254; Mobile Phase: Ethyl Acetate/Hexane (1:1)
| Compound | Function | Retention Factor (Rf) |
| 4-(1H-tetrazol-1-yl)benzoic acid | Starting Material | 0.15 |
| n-Propylamine | Starting Material | 0.30 |
| This compound | Product | 0.55 |
Method Validation Parameters in Accordance with Regulatory Guidelines
Analytical method validation is a critical process in pharmaceutical development, ensuring that a specific method is suitable for its intended purpose. europa.eu For a compound like this compound, any quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC), must be rigorously validated according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). edqm.eunpra.gov.my The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the analyte. europa.eu The core parameters evaluated during method validation are specificity, selectivity, robustness, linearity, range, accuracy, precision, and detection and quantitation limits. npra.gov.my
Specificity, Selectivity, and Robustness
Specificity and Selectivity: Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. edqm.eueuropa.eu For an HPLC method for this compound, specificity is demonstrated by showing that the peak for the main compound is well-resolved from any other peaks. This is typically achieved by analyzing a placebo (all formulation components except the active compound) and spiked samples. The absence of any interfering peaks at the retention time of this compound confirms specificity. npra.gov.my Selectivity ensures the method can differentiate the analyte from other closely related substances. europa.eu
Robustness: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. npra.gov.my This provides an indication of its reliability during normal usage. For an HPLC method, typical variations include changes in the mobile phase composition, pH, column temperature, and flow rate. The method is considered robust if the results remain within acceptable criteria despite these minor changes.
Table 2: Example of Robustness Testing for an HPLC Method Assay of this compound
| Parameter | Variation | Result (% Assay) | System Suitability |
| Mobile Phase Composition | |||
| Organic Phase | +2% | 99.8% | Pass |
| -2% | 100.1% | Pass | |
| Column Temperature | |||
| 38 °C | 99.7% | Pass | |
| 42 °C | 100.3% | Pass | |
| Flow Rate | |||
| 0.9 mL/min | 100.2% | Pass | |
| 1.1 mL/min | 99.6% | Pass |
Linearity, Range, Accuracy, and Precision
Linearity and Range: Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. npra.gov.my This is typically demonstrated by analyzing a series of dilutions of a standard solution. The data are then plotted (response vs. concentration) and subjected to linear regression analysis. A correlation coefficient (r²) value of ≥ 0.999 is generally considered acceptable. nih.gov The range is the interval between the upper and lower concentration levels of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision. npra.gov.my
Accuracy: Accuracy represents the closeness of the test results obtained by the method to the true value. npra.gov.my It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed at multiple concentration levels (e.g., 80%, 100%, and 120% of the target concentration), and the percentage recovery is calculated.
Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. npra.gov.my It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. npra.gov.my
Precision is reported as the relative standard deviation (RSD) of the results.
Table 3: Representative Data for Linearity, Accuracy, and Precision
| Validation Parameter | Measurement | Typical Acceptance Criteria | Result |
| Linearity | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Range | Concentration | Defined by Linearity | 50-150 µg/mL |
| Accuracy | % Recovery (n=3 levels) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | % RSD (n=6) | ≤ 2.0% | 0.8% |
| Precision (Intermediate) | % RSD (2 analysts, 2 days) | ≤ 2.0% | 1.2% |
Detection and Quantitation Limits
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.my It is a parameter for limit tests and is often estimated based on the signal-to-noise ratio, typically where the signal is three times the noise level (S/N = 3:1).
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my For the LOQ, a signal-to-noise ratio of 10:1 is commonly used. The LOQ is a critical parameter for the determination of impurities or degradation products. nih.gov
Table 4: Hypothetical LOD and LOQ Values for this compound
| Parameter | Method of Determination | Result |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (3:1) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (10:1) | 0.15 µg/mL |
Q & A
Q. What synthetic methodologies are commonly employed for N-propyl-4-(1H-tetrazol-1-yl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Tetrazole ring formation via [1,3]-dipolar cycloaddition between nitriles and sodium azide under acidic conditions (e.g., HCl or NH₄Cl) .
- Step 2: Benzamide coupling by reacting 4-(1H-tetrazol-1-yl)benzoic acid derivatives with n-propylamine using coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) .
- Optimization : Reaction conditions (temperature, solvent, catalysts) are adjusted to improve yield and purity. For example, microwave-assisted synthesis reduces reaction time for tetrazole formation .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substituent positions (e.g., propyl chain integration at ~δ 0.9–1.6 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% typical) using C18 columns with UV detection .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 273.3) .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Preferentially dissolves in polar aprotic solvents (DMSO, DMF) due to the tetrazole’s polarity. Limited aqueous solubility (~<1 mg/mL) .
- Stability : Stable at room temperature in inert atmospheres. Susceptible to hydrolysis under strong acidic/basic conditions; store at 0–6°C in amber vials .
Advanced Research Questions
Q. How do structural modifications influence biological activity in tetrazole-benzamide derivatives?
Q. What computational strategies elucidate target interactions for this compound?
- Molecular Docking : Models tetrazole-benzamide binding to enzyme active sites (e.g., cyclooxygenase-2). The tetrazole ring mimics carboxylate groups, forming hydrogen bonds with Arg120 .
- QSAR Modeling : Correlates substituent electronegativity with IC₅₀ values. For example, Hammett constants (σ) predict activity trends in anti-inflammatory assays .
Q. How can contradictions in reported biological activities be resolved?
- Data Triangulation : Compare results across assays (e.g., microbial vs. mammalian cell lines). For example, discrepancies in antifungal activity may arise from species-specific efflux pumps .
- Structural Validation : Ensure synthesized compounds match claimed structures via XRD or 2D NMR to rule out isomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
